2-Bromocyclohexan-1-amine
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Overview
Description
2-Bromocyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines It is characterized by a cyclohexane ring substituted with a bromine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromocyclohexan-1-amine can be synthesized through several methods. One common approach involves the bromination of cyclohexanone followed by reductive amination. The process typically involves the following steps:
Bromination: Cyclohexanone is treated with bromine in the presence of a catalyst to yield 2-bromocyclohexanone.
Reductive Amination: The 2-bromocyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromocyclohexan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or thiolate ions.
Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
Nucleophilic Substitution: Products include cyclohexanol, cyclohexyl ethers, or cyclohexyl thioethers.
Oxidation: Products include nitroso-cyclohexane, nitro-cyclohexane, or imine derivatives.
Reduction: Products include cyclohexylamine
Scientific Research Applications
2-Bromocyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound is utilized in the fabrication of functional materials such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-Bromocyclohexan-1-amine involves its interaction with specific molecular targets. The bromine atom and amino group enable the compound to participate in various biochemical pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
2-Fluorocyclohexan-1-amine: Contains a fluorine atom, which significantly alters its electronic properties and reactivity .
Uniqueness
2-Bromocyclohexan-1-amine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H12BrN |
---|---|
Molecular Weight |
178.07 g/mol |
IUPAC Name |
2-bromocyclohexan-1-amine |
InChI |
InChI=1S/C6H12BrN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2 |
InChI Key |
AQBYKNASJVORLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)Br |
Origin of Product |
United States |
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